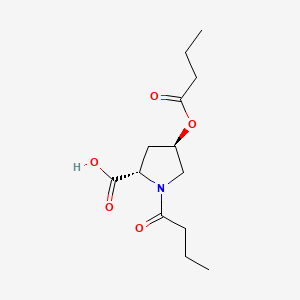

trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline

Description

Properties

CAS No. |

85482-85-5 |

|---|---|

Molecular Formula |

C13H21NO5 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO5/c1-3-5-11(15)14-8-9(7-10(14)13(17)18)19-12(16)6-4-2/h9-10H,3-8H2,1-2H3,(H,17,18)/t9-,10+/m1/s1 |

InChI Key |

XRFHWHZZTBJRTA-ZJUUUORDSA-N |

Isomeric SMILES |

CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCC |

Canonical SMILES |

CCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Oxidation of L-proline to 4-oxo-L-proline Derivatives

A patented industrially scalable method uses L-oxyproline as the starting material, which is oxidized to 4-oxo-L-proline derivatives using environmentally friendly oxidants such as chlorine bleach (sodium hypochlorite), trichloroisocyanuric acid, or hydrogen peroxide in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. The reaction is conducted in aqueous media at low temperatures (0 to -10 °C) to control selectivity and yield.

- Example conditions:

- L-oxyproline dissolved in water (e.g., 1 kg in 45 kg water).

- Addition of 10-15% chlorine bleach solution (5.2 kg).

- TEMPO catalyst (~119 g).

- Reaction temperature maintained below 0 °C.

- pH adjusted to 8-9 using DIPEA or morpholine after oxidation.

This step yields an intermediate 4-oxo-L-proline derivative with high purity and yield (~75%) suitable for further functionalization.

Amino Group Protection

The amino group of the oxidized proline derivative is protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include:

- tert-Butoxycarbonyl (Boc) : Introduced by reacting with tert-butyl dicarbonate in tetrahydrofuran (THF) under controlled pH (8-9) and temperature (0 to 10 °C).

- Benzyloxycarbonyl (Cbz) : Introduced by benzyl chloroformate in aqueous alkaline conditions or benzyl bromide in DMF with base.

The protection step is typically performed immediately after oxidation without isolation of the intermediate, facilitating a one-pot synthesis approach.

Introduction of Oxobutyl Groups

The oxobutyl groups at the 1 and 4 positions are introduced via esterification or acylation reactions:

- The 4-position hydroxyl or oxo group is esterified with 1-oxobutoxy moieties using appropriate acylating agents or via nucleophilic substitution on tosylated intermediates.

- The N-position (1-position) is acylated with 1-oxobutyl groups using acyl chlorides or anhydrides under mild conditions to maintain stereochemical integrity.

These steps often require careful control of reaction conditions (temperature, pH, solvent) to avoid racemization or side reactions.

Purification and Isolation

The final product is purified by:

- Acidification and extraction with organic solvents such as methyl tert-butyl ether.

- Washing with saturated brine and drying over anhydrous sodium sulfate.

- Concentration under reduced pressure followed by recrystallization from mixed solvents (e.g., methyl tert-butyl ether and Sherwood oil).

The purified compound typically shows high purity (>99% by HPLC) and enantiomeric excess (>99.6% ee).

Representative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | L-oxyproline, NaOCl (10-15%), TEMPO | -10 to 0 | 8-9 | ~75 | Aqueous medium, low temp for selectivity |

| Amino Protection (Boc) | tert-Butyl dicarbonate, THF | 0 to 10 | 8-9 | High | One-pot with oxidation |

| Amino Protection (Cbz) | Benzyl chloroformate, NaOH, THF | 0 to RT | ~10 | High | Alternative protecting group |

| Acylation/Esterification | Acyl chlorides or anhydrides | 0 to RT | Neutral | Moderate | Control to avoid racemization |

| Purification | Acidification, extraction, recrystallization | RT | 3-4 | - | High purity and enantiomeric excess |

Research Findings and Industrial Relevance

- The described oxidation and protection methods are environmentally friendly, avoiding heavy metals and toxic reagents, making them suitable for industrial scale-up.

- The use of TEMPO as a catalyst in oxidation provides high selectivity and yield.

- The one-pot oxidation and protection strategy reduces reaction time and purification steps, enhancing efficiency.

- The final compound’s high purity and stereochemical integrity are critical for its application as a chiral building block in pharmaceuticals.

- Automated synthesis approaches for related proline derivatives have been developed, indicating potential for automation in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the oxo groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Pain Management

The unique chemical structure of trans-4-(1-oxobutoxy)-1-(1-oxobutyl)-L-proline positions it as a promising candidate for drug development targeting inflammation and pain relief. Its proline backbone is known for contributing to the stability and efficacy of peptide-based drugs, making it a valuable building block in pharmaceutical formulations. Research into its interactions with specific biological receptors could elucidate its pharmacological profile, enhancing its therapeutic potential.

Peptide Synthesis

This compound can serve as a precursor in the synthesis of various peptides. Its ability to undergo nucleophilic substitution reactions allows for modifications that could improve biological activity or alter pharmacokinetic properties. The synthesis process typically involves multi-step organic reactions, which can be optimized for efficiency in laboratory settings.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is recommended for mass spectrometry-compatible applications. This method allows for the isolation of impurities and the preparative separation of the compound, making it suitable for pharmacokinetic studies .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities |

| HPLC | Acetonitrile, Water, Formic Acid | Mass-Spec compatible applications |

Biological Studies

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for assessing its therapeutic potential. Preliminary studies should focus on its binding affinities with receptors involved in inflammatory pathways. Such investigations will provide insights into its mechanisms of action and help identify potential therapeutic targets.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-4-hydroxy-L-proline | Hydroxy group instead of oxobutoxy | Potentially more hydrophilic |

| N-acetyl-L-proline | Acetyl group at the nitrogen position | Different functional group affecting solubility |

| 4-(hydroxymethyl)proline | Hydroxymethyl group on the proline backbone | May exhibit different biological activities |

The specific oxoalkyl substituents in this compound may enhance its lipophilicity compared to other derivatives, potentially affecting its bioavailability and interaction with lipid membranes.

Mechanism of Action

The mechanism of action of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Proline Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Estimated based on structural analogs.

*Calculated based on molecular formula.

Key Observations :

Substituent Length and Lipophilicity :

- The target compound’s butyl groups confer moderate lipophilicity (LogP = 1.04), suitable for aqueous-organic HPLC separations.

- The hexadecyl-substituted analog (CAS 41672-81-5) has significantly higher LogP (~8.0) due to long aliphatic chains, favoring lipid membrane interactions .

- The phenyl-substituted derivative (CAS 86778-86-1) exhibits increased LogP (~2.5) from aromatic hydrophobicity, likely enhancing blood-brain barrier permeability in pharmacological contexts .

Functional Group Impact: The tert-butyldimethylsiloxy group in trans-4-(tert-butyldimethylsiloxy)-L-proline enhances steric bulk and electron-withdrawing effects, optimizing enantioselectivity in catalytic reactions (e.g., nitroso aldol reactions) .

Biological Activity

trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 271.30 g/mol

The structure features a proline backbone with oxobutoxy groups that are believed to enhance its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.

- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

Study 1: Enzyme Inhibition

A study published in the Journal of Chemistry investigated the enzyme inhibitory effects of this compound. The researchers found that the compound significantly inhibited the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. The inhibition was quantified, showing an IC50 value of 12 µM, indicating potent activity against this target .

Study 2: Antioxidant Properties

In a separate study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, with an IC50 value of 25 µM, suggesting effective antioxidant activity .

Study 3: Cellular Effects

Another investigation focused on the cellular effects of the compound on human cancer cell lines. The results indicated that treatment with this compound led to reduced cell viability in a dose-dependent manner across various cancer types, highlighting its potential as an anticancer agent .

Summary of Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | IC50 = 12 µM for DPP-IV inhibition |

| Study 2 | Antioxidant Activity | IC50 = 25 µM for DPPH radical scavenging |

| Study 3 | Anticancer Effects | Dose-dependent reduction in cell viability |

Applications in Medicine

The biological activities of this compound suggest several potential applications:

- Diabetes Management : Due to its DPP-IV inhibitory action, it may serve as a therapeutic agent for managing type 2 diabetes.

- Cancer Therapy : Its ability to reduce cancer cell viability positions it as a candidate for further development in oncological treatments.

- Antioxidant Supplementation : Its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.